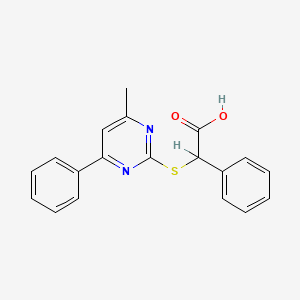

alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid

Description

Alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid (CID 617958) is a sulfur-containing aromatic compound with the molecular formula C₁₃H₁₂N₂O₂S. Its structure features a pyrimidine ring substituted with a methyl group at position 4 and a phenyl group at position 6, linked via a thioether (-S-) group to a benzeneacetic acid moiety. Key properties include:

- SMILES:

CC1=NC(=NC=C1)SC(C2=CC=CC=C2)C(=O)O - Predicted Collision Cross-Sections (CCS):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 261.06923 | 156.0 |

| [M+Na]⁺ | 283.05117 | 169.4 |

| [M-H]⁻ | 259.05467 | 158.6 |

No literature or patent data is currently available for this compound, necessitating reliance on structural comparisons with analogs for property predictions .

Propriétés

IUPAC Name |

2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13-12-16(14-8-4-2-5-9-14)21-19(20-13)24-17(18(22)23)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEIWPLHGOHKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998715 | |

| Record name | [(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834573 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77517-15-8 | |

| Record name | Benzeneacetic acid, alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign . Industrial production methods may involve optimizing these synthetic routes to enhance yield and reduce costs.

Analyse Des Réactions Chimiques

Alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of enzymes involved in the inflammatory response, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . By blocking these pathways, the compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares CID 617958 with three structurally related compounds from the evidence:

Key Observations:

Core Structure: CID 617958 and compound 1 share a pyrimidinylthio backbone but differ in substituents. PHENTOATE replaces the pyrimidine ring with a phosphorodithioate group, conferring pesticidal activity but increased toxicity . Compound 19 features a fused thiazolo-pyrimidine system, which may improve binding affinity in biological systems but complicates synthesis .

Functional Groups :

- The carboxylic acid in CID 617958 contrasts with the ethyl ester in 1 and PHENTOATE. This impacts solubility and bioavailability; esters (e.g., 1 ) are typically more lipophilic .

- The phosphorodithioate group in PHENTOATE is a key toxicophore, whereas the thioether in CID 617958 is less reactive .

Predicted Physicochemical Properties

- Collision Cross-Section (CCS) : CID 617958’s CCS values (156–169 Ų) are smaller than typical for larger analogs like 19 (estimated >200 Ų), reflecting its simpler structure .

- Lipophilicity : The carboxylic acid in CID 617958 likely reduces logP compared to ester-containing analogs (e.g., 1 logP ≈ 2.5–3.0).

Activité Biologique

Alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antifungal properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid can be represented as follows:

- Molecular Formula : C17H19N3O3S

- CAS Number : 77517-15-8

| Property | Value |

|---|---|

| Molecular Weight | 341.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid primarily involves the inhibition of enzymes related to inflammatory processes. Notably, it has been shown to inhibit:

- Prostaglandin E2 : Reduces inflammation and pain.

- Inducible Nitric Oxide Synthase (iNOS) : Involved in the inflammatory response.

- Tumor Necrosis Factor-alpha (TNF-α) : A key cytokine in systemic inflammation.

These mechanisms suggest its potential use in treating inflammatory diseases and conditions associated with excessive inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that related pyrimidine derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated through various assays that measure the inhibition of pro-inflammatory cytokines and enzymes. The compound's ability to modulate these pathways indicates its potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory activity. The results showed a dose-dependent reduction in inflammation, further supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cells. The study found that treatment with alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid led to significant morphological changes in MDA-MB-231 cells, along with increased activity of caspase enzymes involved in apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.